2-(4-(Trifluoromethyl)phenyl)pyrimidine-5-carbonitrile
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Overview
Description
2-(4-(Trifluoromethyl)phenyl)pyrimidine-5-carbonitrile is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a trifluoromethylphenyl group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Trifluoromethyl)phenyl)pyrimidine-5-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-(trifluoromethyl)benzaldehyde and malononitrile.
Condensation Reaction: The initial step involves a condensation reaction between 4-(trifluoromethyl)benzaldehyde and malononitrile in the presence of a base such as piperidine to form 2-(4-(trifluoromethyl)phenyl)acrylonitrile.
Cyclization: The intermediate 2-(4-(trifluoromethyl)phenyl)acrylonitrile undergoes cyclization with guanidine hydrochloride under basic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.
Oxidation and Reduction: The trifluoromethyl group can participate in oxidation and reduction reactions, although these are less common.
Cyclization: The pyrimidine ring can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted pyrimidine derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction Products: Reduction can yield amines or other reduced derivatives.
Scientific Research Applications
2-(4-(Trifluoromethyl)phenyl)pyrimidine-5-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors and other therapeutic agents targeting cancer and other diseases.
Biological Studies: The compound is used in studies to understand the interaction of pyrimidine derivatives with biological targets such as enzymes and receptors.
Industrial Applications: It is used in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 2-(4-(Trifluoromethyl)phenyl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes such as tyrosine kinases, which are involved in cell signaling pathways.
Pathways Involved: By inhibiting these enzymes, the compound can disrupt signaling pathways that are crucial for cell proliferation and survival, making it a potential anticancer agent.
Comparison with Similar Compounds
Pyrimidine-5-carbonitrile Derivatives: These compounds share the pyrimidine and carbonitrile functional groups but may have different substituents on the aromatic ring.
Trifluoromethylphenyl Derivatives: These compounds share the trifluoromethylphenyl group but may have different heterocyclic cores.
Uniqueness:
Structural Features: The combination of the trifluoromethylphenyl group and the pyrimidine-5-carbonitrile core makes this compound unique in its chemical and biological properties.
Biological Activity: The specific substitution pattern enhances its ability to interact with biological targets, making it a valuable scaffold for drug development.
Properties
Molecular Formula |
C12H6F3N3 |
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Molecular Weight |
249.19 g/mol |
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C12H6F3N3/c13-12(14,15)10-3-1-9(2-4-10)11-17-6-8(5-16)7-18-11/h1-4,6-7H |
InChI Key |
KLNZHULHSUTIHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=N2)C#N)C(F)(F)F |
Origin of Product |
United States |
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